molecular formula C10H10ClNO B2804419 1-(2-Chlorophenyl)pyrrolidin-2-one CAS No. 30425-42-4

1-(2-Chlorophenyl)pyrrolidin-2-one

Cat. No. B2804419
CAS RN: 30425-42-4
M. Wt: 195.65
InChI Key: UCCTWLQOBSQILV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pyrrolidin-2-one is a chemical compound with the linear formula C10H10ClNO . It is a derivative of pyrrolidin-2-one, which is an organic compound consisting of a 5-membered lactam .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorophenyl)pyrrolidin-2-one is characterized by a pyrrolidin-2-one ring attached to a 2-chlorophenyl group . The molecular weight of this compound is 195.65 .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Antiarrhythmic Activity

1-(2-Chlorophenyl)pyrrolidin-2-one: derivatives have been investigated for their antiarrhythmic properties. Research suggests that these compounds may interact with α1-adrenergic receptors, potentially contributing to the restoration of normal sinus rhythm .

Drug Design and Development

The pyrrolidine ring serves as a valuable scaffold for drug discovery. Its sp3-hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the pyrrolidine ring (referred to as “pseudorotation”) enhances three-dimensional coverage. Medicinal chemists have utilized this scaffold to design bioactive molecules for treating various human diseases .

Synthetic Strategies

Researchers have employed two primary synthetic strategies:

Stereochemistry and Biological Activity

The stereogenicity of carbons in the pyrrolidine ring significantly impacts biological profiles. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins. Understanding these relationships is crucial for drug development .

Multi-Component Reactions

An innovative method involves constructing pyrrolidin-5-one-2-carboxamides via a multi-component reaction with solvent participation. This approach offers mild conditions, substrate diversity, and good functional group tolerance .

Cascade Reactions

Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles has been achieved via cascade reactions of N-substituted piperidines. Mechanistically, this process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

properties

IUPAC Name

1-(2-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCTWLQOBSQILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)pyrrolidin-2-one

Synthesis routes and methods

Procedure details

Following example 19, 12.57 g (0.1 M) of 2-chloroaniline and 9.5 g (0.11 M) of γ-butyrolactone were heated for 48 hours. The excess starging materials were removed at 50°-80°/0.3 mm. Distillation of the residue gave 4.9 g (25%) of product (45% based on recovered 2-chloroaniline); b.p. 150°-155°/0.3-0.4 mm.
Quantity
12.57 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

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